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UDP-a-L-Rha Sodium Salt

Flavonoid Glycosylation Enzymatic Assay Biocatalysis

Uridine 5′-diphospho-α-L-rhamnose disodium salt (UDP-α-L-Rha Sodium Salt, CAS 1526988-33-9) is a nucleotide-activated sugar donor essential for L-rhamnose transfer in glycosylation reactions. It is a key substrate for rhamnosyltransferases, primarily in plant and select eukaryotic systems.

Molecular Formula C15H22N2Na2O16P2
Molecular Weight 594.266
CAS No. 1526988-33-9
Cat. No. B571228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-a-L-Rha Sodium Salt
CAS1526988-33-9
SynonymsUridine 5’-Diphospho-a-L-rhamnose Sodium Salt;  Uridine 5’-(trihydrogen diphosphate), P’-(6-deoxy-α-L-mannopyranosyl) ester, sodium salt
Molecular FormulaC15H22N2Na2O16P2
Molecular Weight594.266
Structural Identifiers
SMILESCC1C(C(C(C(O1)OP(=O)(O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)[O-])O)O)O)O)O.[Na+].[Na+]
InChIInChI=1S/C15H24N2O16P2.2Na/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24;;/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24);;/q;2*+1/p-2
InChIKeyUZNAKFWKNKLVBT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UDP-a-L-Rha Sodium Salt (CAS 1526988-33-9): Product Profile and Core Specifications


Uridine 5′-diphospho-α-L-rhamnose disodium salt (UDP-α-L-Rha Sodium Salt, CAS 1526988-33-9) is a nucleotide-activated sugar donor essential for L-rhamnose transfer in glycosylation reactions. It is a key substrate for rhamnosyltransferases, primarily in plant and select eukaryotic systems [1]. This compound is biosynthesized from UDP-D-glucose via the UDP-rhamnose synthase (RHM) pathway, which catalyzes three sequential reactions (4,6-dehydratase, 3,5-epimerase, and 4-keto-reductase activities) [2]. The sodium salt form (C15H22N2Na2O16P2, MW 594.27) offers enhanced aqueous solubility, making it suitable for in vitro enzymatic assays and biocatalytic applications .

Donor specificity UDP-L-rhamnose substrate for rhamnosyltransferase enzymatic assays
Format compatibility Disodium salt supports aqueous solubility in in vitro biocatalytic systems
Pathway context Reported fit for plant-pathway glycosylation and flavonoid rhamnoside research

Why UDP-a-L-Rha Sodium Salt (CAS 1526988-33-9) Cannot Be Simply Substituted with Other Nucleotide Sugars


Generic substitution with common nucleotide sugars such as UDP-glucose (UDP-Glc) or UDP-xylose (UDP-Xyl) fails because rhamnosyltransferases exhibit strict donor specificity for UDP-L-rhamnose. For instance, the rhamnosyltransferase HmF3RT from Hypericum monogynum displays only weak catalytic activity toward UDP-Glc and UDP-Xyl, demonstrating that efficient rhamnosylation requires the specific nucleotide-sugar donor [1]. Similarly, the plant rhamnosyltransferase UGT89C1 from Arabidopsis thaliana specifically recognizes UDP-L-rhamnose as its donor, with no reported activity on UDP-Glc [2]. Furthermore, in bacterial systems where dTDP-rhamnose is the native donor, plant-derived UDP-rhamnose synthases exhibit higher catalytic efficiency with UDP-linked substrates, highlighting the importance of matching the donor to the biological system under investigation [3].

Donor specificity mismatch Common nucleotide sugars (UDP-Glc, UDP-Xyl) may exhibit only weak activity with rhamnosyltransferases, limiting direct substitution.
Biological system mismatch Plant enzymes may prefer UDP-linked donors over bacterial dTDP-rhamnose; heterologous expression outcomes can shift with donor type.
Structural recognition limits Binding-pocket interactions (e.g., UGT89C1) depend on UDP-L-rhamnose; structural analogs may not replicate productive binding.

UDP-a-L-Rha Sodium Salt (CAS 1526988-33-9): Quantitative Differentiation Evidence for Scientific Selection


UDP-a-L-Rha Sodium Salt Enables Regiospecific Rhamnosylation with High Catalytic Efficiency, Unlike Alternative Nucleotide Sugars

The rhamnosyltransferase HmF3RT from Hypericum monogynum exhibits a high catalytic efficiency for UDP-L-rhamnose as a donor, with a Km of 5.14 μM and a kcat/Km of 2.21 × 10^5 M^-1 s^-1 when using quercetin as an acceptor. In contrast, the enzyme shows only weak catalytic activity with UDP-glucose (UDP-Glc) and UDP-xylose (UDP-Xyl), as reported in the same study [1].

Catalytic efficiency
Head-to-head
Km 5.14 μM, kcat/Km 2.21×10⁵ M⁻¹ s⁻¹ (HmF3RT + UDP-Rha); weak activity with UDP-Glc/UDP-Xyl
Supports selection for regiospecific rhamnosylation assays
Data from purified enzyme; transferability requires review
Flavonoid Glycosylation Enzymatic Assay Biocatalysis

UDP-a-L-Rha Sodium Salt is Synthesized from UDP-Glucose with Defined Kinetic Parameters, Facilitating In Vitro Pathway Engineering

The sweet orange UDP-rhamnose synthase CsRHM converts UDP-D-glucose to UDP-L-rhamnose with a Km of 21.29 μmol/L, Vmax of 0.3737 μmol·L^-1·min^-1, kcat of 0.24 s^-1, and a catalytic efficiency (kcat/Km) of 1.13 × 10^4 s^-1·L·mol^-1 [1].

Synthase kinetics
Class-level
CsRHM: Km 21.29 μmol/L, Vmax 0.37 μmol·L⁻¹·min⁻¹, kcat/Km 1.13×10⁴ s⁻¹·L·mol⁻¹
Supports pathway engineering benchmarking
Single enzyme source; condition-specific context
UDP-Rhamnose Biosynthesis Enzyme Kinetics Pathway Engineering

UDP-a-L-Rha Sodium Salt Enables Structural Determination of Rhamnosyltransferase-Substrate Interactions

The crystal structure of the plant rhamnosyltransferase UGT89C1 from Arabidopsis thaliana was determined in complex with UDP-β-L-rhamnose, revealing detailed interactions between the enzyme and its specific sugar donor. This structural data identified key residues (Asp356, His357, Pro147, Ile148) responsible for donor specificity and the rhamnosylation mechanism [1].

Structural basis
Method context
UGT89C1 co-crystal with UDP-β-L-Rha at 2.7–3.0 Å; reveals donor-binding residues (Asp356, His357, Pro147, Ile148)
Supports rational enzyme engineering studies
Structural data from one rhamnosyltransferase
Structural Biology X-ray Crystallography Substrate Specificity

UDP-a-L-Rha Sodium Salt is the Preferred Substrate for Plant Rhamnosyltransferases Over Bacterial dTDP-Rhamnose

While some bacterial effectors like AvrB from Pseudomonas syringae can utilize both UDP-rhamnose and dTDP-rhamnose in vitro, plant rhamnosyltransferases such as UGT89C1 are highly specific for UDP-L-rhamnose. The presence of both UDP and dTDP pathways in different organisms necessitates careful donor selection for heterologous expression studies [1].

Donor specificity
Class-level
Plant UGT89C1 specifically uses UDP-L-Rha; bacterial AvrB can use dTDP-Rha or UDP-Rha
Donor selection may influence heterologous expression outcomes
Phylogenetic context requires review
Plant Glycobiology Donor Specificity Nucleotide Sugars

Optimal Research and Industrial Application Scenarios for UDP-a-L-Rha Sodium Salt (CAS 1526988-33-9)


In Vitro Enzymatic Synthesis of Flavonoid Rhamnosides

Use UDP-a-L-Rha Sodium Salt as the activated sugar donor with rhamnosyltransferases like HmF3RT to regiospecifically transfer L-rhamnose to flavonoid acceptors (e.g., quercetin, kaempferol). The high catalytic efficiency (Km 5.14 μM, kcat/Km 2.21 × 10^5 M^-1 s^-1) ensures efficient production of valuable rhamnoside natural products for pharmaceutical and nutraceutical applications [1].

Crystallographic and Mechanistic Studies of Rhamnosyltransferases

Employ UDP-a-L-Rha Sodium Salt in co-crystallization experiments to obtain high-resolution structures of rhamnosyltransferase-substrate complexes. This application is validated by the successful determination of the UGT89C1 structure in complex with UDP-β-L-rhamnose, which revealed key residues for donor specificity [1].

Engineering UDP-Rhamnose Biosynthetic Pathways in Heterologous Hosts

Utilize UDP-a-L-Rha Sodium Salt as an analytical standard and positive control when expressing plant UDP-rhamnose synthase genes (e.g., CsRHM) in microbial systems. The defined kinetic parameters (Km 21.29 μmol/L, Vmax 0.3737 μmol·L^-1·min^-1) provide a reference for pathway optimization and production of rhamnose-containing glycans [1].

Glycan Array-Based Specificity Profiling of Glycosyltransferases

Incorporate UDP-a-L-Rha Sodium Salt into glycan microarrays for on-chip substrate specificity analysis of plant glycosyltransferases, such as PvXAT3, AtRRT4, and PtRRT5. This approach enables high-throughput characterization of enzyme donor and acceptor preferences [1].

Application
Selection Property
Validation Focus
Flavonoid rhamnosylation studies
Donor specificity for rhamnosyltransferases
Regiospecific product formation
Glycosyltransferase-substrate structural studies
Crystallization-compatible form
Co-crystal binding and donor recognition
UDP-rhamnose biosynthesis engineering
Kinetic benchmark reference
Enzyme performance in heterologous hosts
Glycosyltransferase specificity profiling
Azido-modified derivative availability
On-chip donor-acceptor preference mapping

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